molecular formula C18H16ClN3O2 B2973973 N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide CAS No. 878425-01-5

N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide

Cat. No.: B2973973
CAS No.: 878425-01-5
M. Wt: 341.8
InChI Key: SBIXOSOJKFGATH-UHFFFAOYSA-N
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Description

N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical reactions.

Properties

IUPAC Name

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-10(2)17(23)21-13-8-7-11(19)9-12(13)16-18(24)22-15-6-4-3-5-14(15)20-16/h3-10H,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIXOSOJKFGATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Amidation: The final step involves the reaction of the chlorinated quinoxaline derivative with isobutyric acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale chemical reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The quinoxaline core can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction of the quinoxaline core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxalines.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound and its derivatives have shown promise in various assays for their antimicrobial, antiviral, and anticancer activities. The quinoxaline core is known to interact with biological targets, making it a valuable structure in drug discovery.

Medicine

In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The presence of the quinoxaline core, along with the chloro and isobutyramide groups, provides a unique combination of properties that can be fine-tuned for specific biological activities.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide involves its interaction with various molecular targets. The quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes involved in microbial metabolism, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-acetamide
  • N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide

Uniqueness

Compared to similar compounds, N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide offers a unique combination of the quinoxaline core with the isobutyramide group. This combination enhances its biological activity and provides a distinct profile in terms of solubility and stability, making it a valuable compound for further research and development.

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